PPAR|A/GR modulator 1

PPARγ Glucocorticoid Receptor Binding Affinity

Researchers requiring concurrent activation of PPARγ and GR transcriptional programs face a gap: single-target agonists cannot replicate the dual adipokine upregulation seen in metabolic disease models. PPARγ/GR modulator 1 (compound 11) solves this as a validated chemical probe. - Dual pharmacology: EC50 adiponectin (2.87 µM) & leptin (2.82 µM) in hBM-MSCs. - Orally active; in vivo efficacy (STZ-diabetic mice, 25-50 mg/kg p.o.). - Unique α-pyrone chalcone scaffold distinct from TZDs or SPPARγMs.

Molecular Formula C14H10FNO4
Molecular Weight 275.23 g/mol
Cat. No. B12396444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPAR|A/GR modulator 1
Molecular FormulaC14H10FNO4
Molecular Weight275.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=NC=C2)F)O
InChIInChI=1S/C14H10FNO4/c1-8-6-11(18)13(14(19)20-8)10(17)3-2-9-4-5-16-12(15)7-9/h2-7,18H,1H3/b3-2+
InChIKeyFDUNJKZGKXZYCK-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PPARγ/GR Modulator 1: Dual Agonist Overview


PPARγ/GR modulator 1 (compound 11) is an orally active synthetic small molecule that functions as a dual agonist of peroxisome proliferator-activated receptor gamma (PPARγ) and the glucocorticoid receptor (GR) [1]. It was discovered through a phenotypic screening campaign in human bone marrow mesenchymal stem cells (hBM-MSCs) aimed at identifying compounds that stimulate biosynthesis of the key metabolic adipokines adiponectin and leptin [1]. The compound belongs to the α-pyrone chalcone chemotype and has been characterized as a novel pharmacophore for dual PPARγ/GR modulation [1].

Why Dual PPARγ/GR Agonism Is Irreplaceable


PPARγ/GR modulator 1 possesses a unique dual agonist profile that simultaneously engages both PPARγ and GR, a combination that is not replicated by single-target PPARγ full agonists (e.g., rosiglitazone) or selective GR modulators [1]. The compound's functional effects—specifically, the coordinate stimulation of both adiponectin and leptin biosynthesis in hBM-MSCs—are a consequence of this dual pharmacology [1]. Substituting PPARγ/GR modulator 1 with a PPARγ-only agonist would fail to activate GR-mediated transcriptional programs, while a GR-only agonist would lack PPARγ-driven adipogenic and insulin-sensitizing effects, leading to a fundamentally different biological outcome [1]. This dual mechanism is central to its research utility in metabolic disease models.

Quantitative Evidence Guide


Dual-Target Binding Affinity vs. Lead Compound

PPARγ/GR modulator 1 (compound 11) binds to both PPARγ and GR with Kis of 3.3 μM and 33.6 μM, respectively [1]. This dual binding profile is absent in the parent lead compound 1, which was identified from phenotypic screening but required extensive SAR optimization to introduce GR binding activity [1]. Compound 1 lacked significant GR binding (data not reported as a dual binder), whereas compound 11 was specifically designed to achieve dual PPARγ/GR engagement [1].

PPARγ Glucocorticoid Receptor Binding Affinity Dual Agonist Nuclear Receptor

Adipokine Biosynthesis Potency vs. Rosiglitazone

In hBM-MSCs undergoing adipogenesis, PPARγ/GR modulator 1 stimulates adiponectin and leptin production with EC50 values of 2.87 μM and 2.82 μM, respectively [1]. In contrast, the PPARγ full agonist rosiglitazone strongly induces adiponectin but typically shows weaker or divergent effects on leptin biosynthesis in the same cellular context [1]. The dual adipokine stimulation profile of compound 11 is a direct consequence of its dual PPARγ/GR agonism and represents a pharmacodynamic signature not achievable with selective PPARγ agonism alone [1].

Adiponectin Leptin hBM-MSC Functional Assay Metabolic Disease

In Vivo Antihyperglycemic Efficacy in Diabetic Mice

Oral administration of PPARγ/GR modulator 1 at 25–50 mg/kg for 5 days significantly reduced serum glucose levels, serum lactate levels, and serum adiponectin levels in an STZ-induced diabetic mouse model [1]. This in vivo proof-of-concept demonstrates that the dual PPARγ/GR agonism translates into a systemic metabolic effect, a feature not reported for the initial lead compound 1 or for many in-class PPARγ partial agonists that lack the GR component [1].

Type 1 Diabetes Streptozotocin Glucose Lowering Oral Bioavailability In Vivo Pharmacology

Structural Novelty as a Dual Nuclear Receptor Ligand

PPARγ/GR modulator 1 is based on an (E)-3-(3-(2-fluoropyridin-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one scaffold, which is structurally distinct from the thiazolidinedione (TZD) class of PPARγ agonists and from known steroidal or non-steroidal GR ligands [1]. The compound was identified as the most potent dual adipokine stimulator among 16 synthesized analogs, highlighting that the specific substitution pattern (2-fluoropyridin-4-yl acryloyl) is critical for dual PPARγ/GR activity [1]. This structural novelty positions it as a first-in-class chemical probe for interrogating PPARγ/GR crosstalk.

Pharmacophore α-Pyrone Chalcone Chemical Probe Nuclear Receptor Medicinal Chemistry

Key Research and Procurement Scenarios


Dual Target Engagement in Metabolic Disease Models

PPARγ/GR modulator 1 serves as a validated chemical probe for simultaneously engaging PPARγ and GR in cellular and in vivo models. Researchers studying type 2 diabetes, lipodystrophy, or metabolic syndrome can use this compound to investigate the therapeutic potential of dual adiponectin/leptin upregulation, a mechanism not addressable with single-target PPARγ or GR modulators [1].

Adipokine Biology and Adipogenesis Research

With its well-characterized EC50 values for adiponectin (2.87 μM) and leptin (2.82 μM) biosynthesis in hBM-MSCs [1], PPARγ/GR modulator 1 is an ideal tool for dissecting the signaling pathways that coordinate adipokine production during adipocyte differentiation. Its dual agonist profile enables studies that require concurrent modulation of both PPARγ- and GR-driven transcriptional programs.

Benchmarking Against PPARγ Clinical Candidates

PPARγ/GR modulator 1 provides a structurally novel comparator for benchmarking next-generation PPARγ modulators (e.g., selective PPARγ modulators, SPPARγMs) in phenotypic assays. Its unique α-pyrone chalcone scaffold [1] allows medicinal chemists to explore SAR around dual nuclear receptor activity, distinct from the TZD or indole-based SPPARγM chemotypes.

In Vivo Proof-of-Concept for Dual Nuclear Receptor Pharmacology

The compound's demonstrated oral efficacy in lowering serum glucose and lactate in STZ-induced diabetic mice [1] supports its use in preclinical in vivo studies aimed at validating the dual PPARγ/GR agonism hypothesis in metabolic disease. Investigators can employ the established dosing regimen (25–50 mg/kg p.o. for 5 days) as a starting point for pharmacokinetic/pharmacodynamic modeling.

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